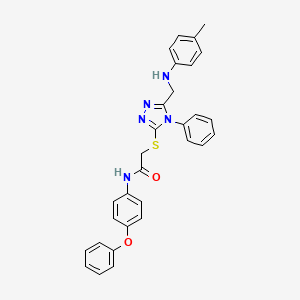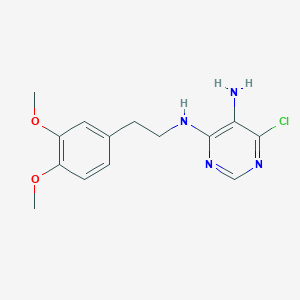
6-Chloro-N4-(3,4-dimethoxyphenethyl)pyrimidine-4,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N4-(3,4-dimethoxyphenethyl)pyrimidine-4,5-diamine typically involves the reaction of 6-chloropyrimidine-4,5-diamine with 3,4-dimethoxyphenethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in various research fields .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N4-(3,4-dimethoxyphenethyl)pyrimidine-4,5-diamine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of the original compound .
Scientific Research Applications
6-Chloro-N4-(3,4-dimethoxyphenethyl)pyrimidine-4,5-diamine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-N4-(3,4-dimethoxyphenethyl)pyrimidine-4,5-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 6-Chloro-N4-methylpyrimidine-4,5-diamine
- 6-Chloro-N4-ethylpyrimidine-4,5-diamine
Uniqueness
6-Chloro-N4-(3,4-dimethoxyphenethyl)pyrimidine-4,5-diamine is unique due to its specific substitution pattern and the presence of the 3,4-dimethoxyphenethyl group. This structural feature imparts distinct reactivity and selectivity, making it valuable for specialized applications .
Properties
Molecular Formula |
C14H17ClN4O2 |
|---|---|
Molecular Weight |
308.76 g/mol |
IUPAC Name |
6-chloro-4-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidine-4,5-diamine |
InChI |
InChI=1S/C14H17ClN4O2/c1-20-10-4-3-9(7-11(10)21-2)5-6-17-14-12(16)13(15)18-8-19-14/h3-4,7-8H,5-6,16H2,1-2H3,(H,17,18,19) |
InChI Key |
IMRKCBLDVNIMDN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=C(C(=NC=N2)Cl)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



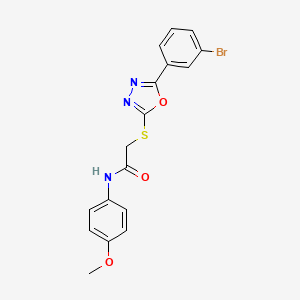

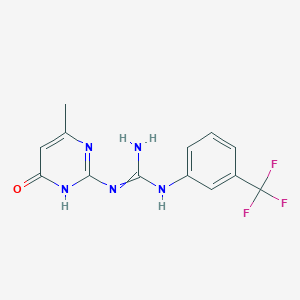
![5-Methoxy-3-methylbenzo[b]thiophene-2-carbaldehyde](/img/structure/B11774313.png)
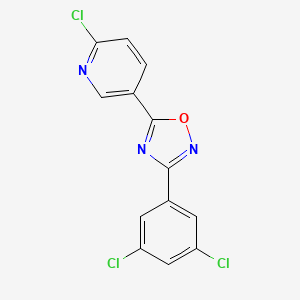
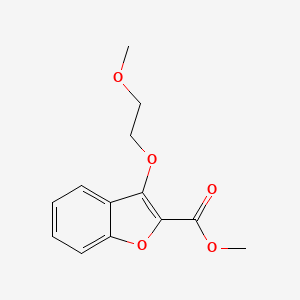
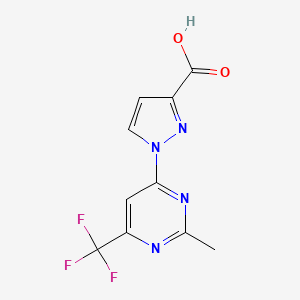
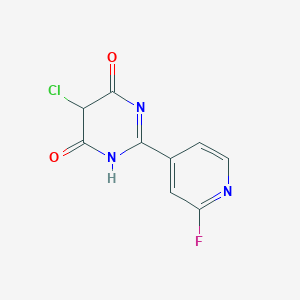
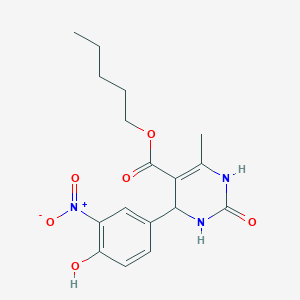
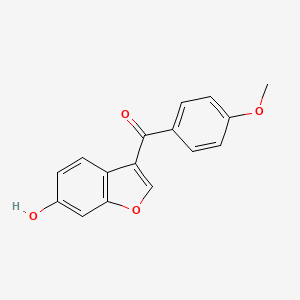
![2-Methyl-2-azabicyclo[2.2.1]heptan-6-one](/img/structure/B11774343.png)
